

Ferric Polymaltose Complex Versus Placebo in Randomized Controlled Trials: A Comparative Guide

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Compound of Interest

Compound Name: *Noripurum*

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For researchers, scientists, and drug development professionals, understanding the efficacy and safety profile of iron supplements is paramount. This guide provides an objective comparison of Ferric Polymaltose Complex (FPC) against placebo, based on data from randomized controlled trials (RCTs).

Efficacy in Iron Deficiency Anemia

A key placebo-controlled RCT conducted by Devaki et al. (2009) investigated the effects of FPC supplementation in adolescents with varying iron status. The study found that while the groups receiving FPC showed significant improvements in hematological parameters, the placebo group did not show a significant increase in these parameters.

Another significant placebo-controlled trial by Tuomainen et al. (1999) focused on the effects of FPC on oxidative stress markers. The study concluded that unlike ferrous sulfate, FPC did not increase the susceptibility of plasma lipoproteins to oxidation when compared to placebo.

Table 1: Hematological Parameters in Adolescents with Iron Deficiency Anemia (IDA) Treated with FPC or Placebo

Parameter	Treatment Group	Baseline (Mean ± SD)	4 Months (Mean ± SD)	8 Months (Mean ± SD)
Hemoglobin (g/dL)	FPC	9.2 ± 0.6	11.5 ± 0.7	12.8 ± 0.5
Placebo		11.8 ± 0.5	11.9 ± 0.4	12.0 ± 0.4
Serum Ferritin (ng/mL)	FPC	8.1 ± 2.1	20.4 ± 4.2	35.1 ± 5.6
Placebo		25.2 ± 4.8	25.8 ± 5.1	26.3 ± 4.9
Serum Iron (µg/dL)	FPC	45.3 ± 8.7	75.1 ± 9.8	98.6 ± 10.2
Placebo		85.2 ± 10.1	86.3 ± 9.5	87.1 ± 9.8
Total Iron Binding Capacity (µg/dL)	FPC	410.2 ± 25.6	350.4 ± 20.1	310.7 ± 18.9
Placebo		320.4 ± 18.9	318.7 ± 17.5	315.2 ± 16.8
Transferrin Saturation (%)	FPC	11.0 ± 2.5	21.4 ± 3.1	31.7 ± 3.5
Placebo		26.6 ± 3.9	27.1 ± 3.6	27.6 ± 3.4

Data from Devaki et al. (2009). The FPC group consisted of adolescents with iron deficiency anemia, while the placebo group had normal iron status at baseline.

Experimental Protocols

Devaki et al. (2009) Study Protocol

- Study Design: A single-center, prospective, placebo-controlled study.
- Participants: Adolescents of both sexes with varying iron status were allocated to four groups: iron-deficient anemic, iron-deficient, control supplement (normal iron status receiving FPC), and control placebo (normal iron status receiving placebo).

- **Intervention:** The FPC groups received tablets containing 100 mg of elemental iron six days a week for eight months.
- **Control:** The placebo group received tablets identical in appearance to the FPC tablets without the active iron component.
- **Primary Outcome Measures:** Hematological parameters (hemoglobin, serum ferritin, serum iron, total iron binding capacity, and transferrin saturation), cognitive function, affective behavior, and scholastic performance were assessed at baseline, 4 months, and 8 months.
- **Method of Measurement:** Standard laboratory procedures were used to measure hematological parameters. Cognitive function, affective behavior, and scholastic performance were assessed using validated scoring systems.

Tuomainen et al. (1999) Study Protocol

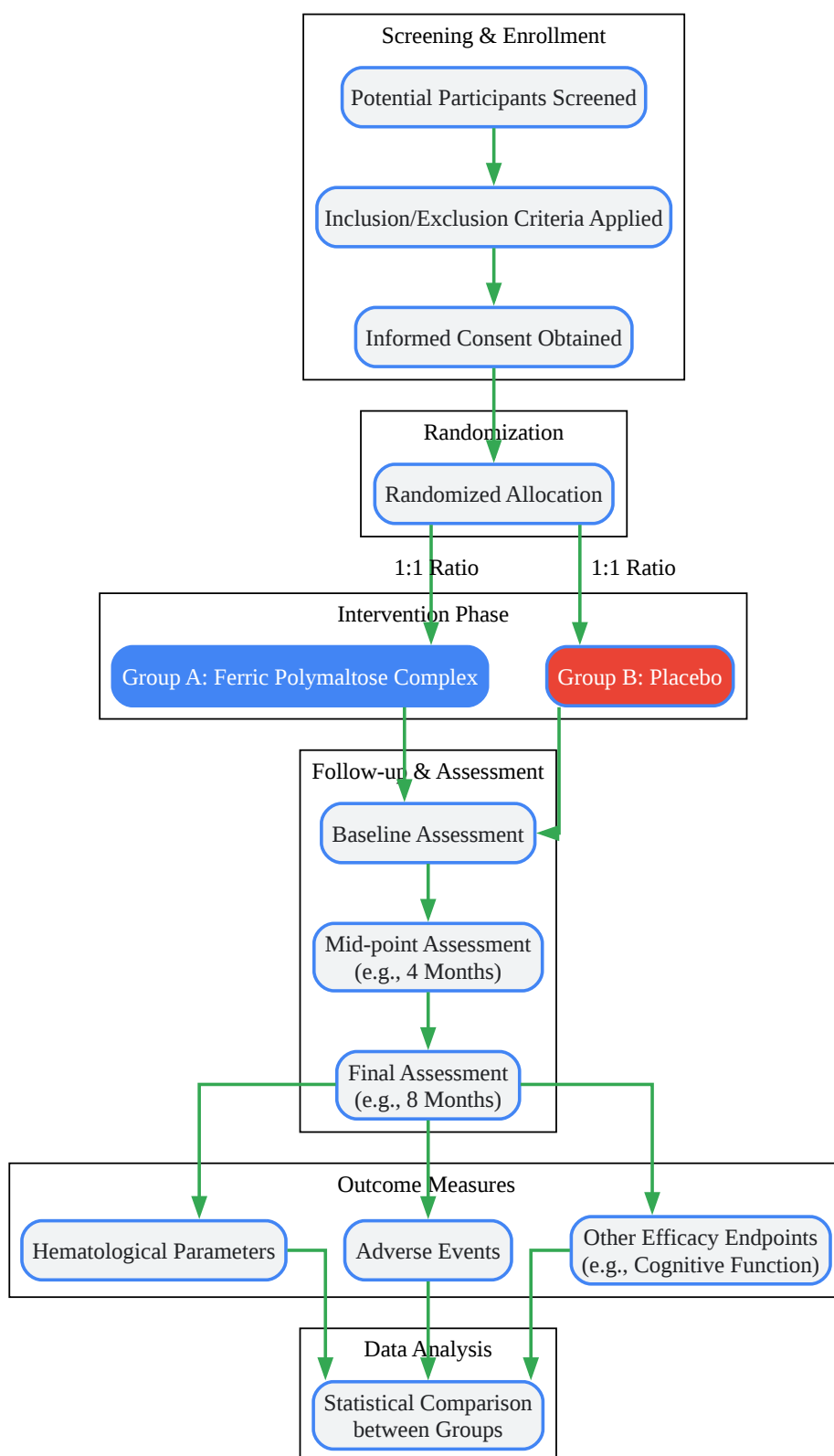
- **Study Design:** A randomized, placebo-controlled trial.
- **Participants:** The study included subjects who were randomly assigned to receive FPC, ferrous sulfate, or a placebo.
- **Primary Outcome Measures:** The primary endpoint was the susceptibility of plasma lipoproteins to oxidation. Hematological parameters such as hemoglobin and serum ferritin were also likely assessed, although detailed data is not readily available in the public domain.
- **Method of Measurement:** The susceptibility of VLDL + LDL to oxidation was measured by the lag time of conjugated diene formation induced by copper.

Safety and Tolerability

The available data from studies comparing FPC to placebo suggest a favorable safety profile for FPC. In the Devaki et al. (2009) study, no significant adverse events were reported in the FPC group that were different from the placebo group. The study by Tuomainen et al. (1999) also did not raise any significant safety concerns for FPC in comparison to placebo.

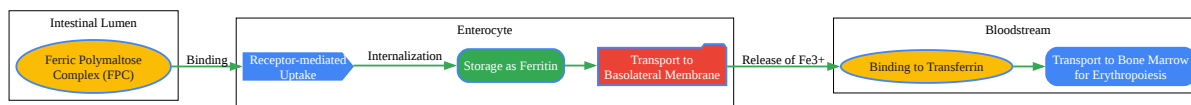
Visualizing the Experimental Workflow and Mechanism

To better understand the design of these clinical trials and the physiological processing of Ferric Polymaltose Complex, the following diagrams are provided.



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Caption: A typical experimental workflow for a randomized controlled trial comparing Ferric Polymaltose Complex to placebo.



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Caption: Proposed mechanism of controlled iron absorption from Ferric Polymaltose Complex.

- To cite this document: BenchChem. [Ferric Polymaltose Complex Versus Placebo in Randomized Controlled Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1496192#ferric-polymaltose-complex-versus-placebo-in-randomized-controlled-trials>]

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